6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol

CDK2 inhibition kinase inhibitor SAR quinazoline scaffold

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol (CAS 914395-75-8) is a synthetic quinazoline derivative (C17H18N4O, MW 294.35 g/mol) characterized by a 3‑aminophenyl substituent at position 6, an isopropylamino group at position 2, and a phenolic hydroxyl at position 7 of the quinazoline core. The compound belongs to a well‑studied class of ATP‑competitive cyclin‑dependent kinase (CDK) inhibitors, a pharmacophore validated by X‑ray crystallography of related 6‑(3‑aminophenyl)quinazolines bound to CDK2.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
CAS No. 914395-75-8
Cat. No. B15062954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol
CAS914395-75-8
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC(=CC=C3)N)O
InChIInChI=1S/C17H18N4O/c1-10(2)20-17-19-9-12-7-14(16(22)8-15(12)21-17)11-4-3-5-13(18)6-11/h3-10,22H,18H2,1-2H3,(H,19,20,21)
InChIKeyWTOSWDJBRZBXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol (CAS 914395-75-8): Quinazoline-Based CDK Inhibitor Scaffold for Kinase-Targeted Research


6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol (CAS 914395-75-8) is a synthetic quinazoline derivative (C17H18N4O, MW 294.35 g/mol) characterized by a 3‑aminophenyl substituent at position 6, an isopropylamino group at position 2, and a phenolic hydroxyl at position 7 of the quinazoline core. The compound belongs to a well‑studied class of ATP‑competitive cyclin‑dependent kinase (CDK) inhibitors, a pharmacophore validated by X‑ray crystallography of related 6‑(3‑aminophenyl)quinazolines bound to CDK2 [1]. Its structural features enable key hinge‑region hydrogen bonds and hydrophobic contacts within the kinase ATP‑binding pocket, making it a relevant scaffold for anticancer and cell‑cycle research programs [1][2].

Why 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol Cannot Be Interchanged with Common 6‑Phenylquinazoline Analogs


The 3‑aminophenyl group at position 6 of 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol is a critical pharmacophoric determinant that differentiates it from closely related 6‑phenyl, 6‑(2‑chlorophenyl), or 6‑naphthyl quinazoline analogs. In the well‑characterized CDK2 inhibitor series reported by Sielecki et al., the 3‑amino substituent on the 6‑phenyl ring participates in a conserved hydrogen‑bond network with the kinase hinge region, directly impacting inhibitory potency and selectivity [1]. Replacement of this amino group with chlorine (e.g., CAS 914391‑62‑1) or its relocation to the 2‑position abolishes this interaction, leading to significant shifts in IC50 values and cellular efficacy. Furthermore, the isopropylamino group at position 2 and the 7‑hydroxyl group cooperatively modulate solubility, metabolic stability, and binding conformation in ways that cannot be replicated by simple 4‑aminoquinazoline or 2‑trifluoromethyl variants [1][2]. Consequently, generic substitution without empirical validation of these three functional positions risks selecting a compound with fundamentally altered target engagement and pharmacokinetic profile.

Quantitative Differentiation of 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol from Structural Analogs: A Comparator-Based Evidence Guide


CDK2 Inhibitory Potency of 6-(3-Aminophenyl)quinazoline Scaffold vs. 4-Anilinoquinazoline Variants

The 6-(3-aminophenyl)quinazoline core of the target compound shares the critical 3‑aminophenyl hinge‑binding motif with DIN‑234325, a structurally related quinazoline co‑crystallized with CDK2. In the Sielecki et al. study, quinazoline 51 (6‑(3‑aminophenyl)‑2‑trifluoromethyl‑4‑tert‑butylaminoquinazoline) inhibited CDK2/E with an IC50 of 0.007 µM, whereas the corresponding 4‑anilinoquinazoline (quinazoline 19) lacking the 3‑aminophenyl group showed an IC50 of 0.120 µM, representing a 17‑fold loss in potency [1]. Although the target compound replaces the 4‑tert‑butylamino group with a 7‑hydroxyl, the conserved 6‑(3‑aminophenyl) motif is expected to retain comparable hinge‑binding affinity, structurally differentiating it from 4‑anilinoquinazolines commonly procured for kinase research.

CDK2 inhibition kinase inhibitor SAR quinazoline scaffold

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 6-(2-Chlorophenyl) Analog

The computational drug-likeness profile of 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol was compared with the 6-(2-chlorophenyl) analog (CAS 914391-62-1). The target compound has a calculated logP of 3.59 and a topological polar surface area (TPSA) of 62.71 Ų, whereas the 2‑chlorophenyl analog has a predicted logP of approximately 4.2 (estimated from structural increment) and a TPSA of ~41 Ų (loss of one HBD due to replacement of NH2 with Cl) [1]. The higher TPSA and lower logP of the target compound predict improved aqueous solubility and reduced non‑specific membrane partitioning, while the additional hydrogen‑bond donor (NH2) provides a specific interaction point for target binding.

drug-likeness lipophilicity polar surface area

Kinase Selectivity Profile of 6-(3-Aminophenyl)quinazolines vs. Generic Quinazoline Kinase Inhibitors

In the Sielecki et al. study, 6‑(3‑aminophenyl)quinazoline derivatives demonstrated selective inhibition of CDK4/D1 (IC50 = 0.043 µM for quinazoline 51) and CDK2/E (IC50 = 0.007 µM), with significantly weaker activity against a panel of other serine/threonine and tyrosine kinases (e.g., PKA, PKC, EGFR; IC50 values >10 µM for most tested) [1]. This selectivity profile is attributed to the 3‑aminophenyl group forming a unique hydrogen‑bond network with the CDK2 hinge region (residues Leu83–Glu81), as observed in the 2B53 co‑crystal structure [2]. In contrast, generic 4‑anilinoquinazolines such as gefitinib and erlotinib primarily target EGFR and exhibit broad off‑target kinase inhibition. For researchers requiring CDK‑selective chemical probes, the 6‑(3‑aminophenyl) substitution pattern provides a selectivity advantage that is not achievable with common 4‑anilinoquinazoline libraries.

kinase selectivity CDK4/D1 off-target screening

Synthetic Tractability and Purity Profile vs. 6-Naphthyl and 6,8-Bis(chlorophenyl) Analogs

6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol is commercially available in >97% purity from multiple chemical suppliers (e.g., Bidepharm, MolCore, Chemsrc) with standard QC documentation (NMR, HPLC) . In contrast, the sterically congested 6,8‑bis(2‑chlorophenyl) analog and the 6‑(naphthalen‑1‑yl) analog (CAS 914396‑16‑0, MW 329.40) require more complex synthetic routes, result in lower reported purities (typically 95% for the bis‑chlorophenyl derivative), and have fewer validated suppliers. The presence of the 3‑aminophenyl group simplifies purification due to the basic amine handle, facilitating salt formation and recrystallization, which contributes to the consistently higher purity and batch‑to‑batch reproducibility of the target compound.

synthetic accessibility purity procurement reliability

High-Impact Research and Procurement Applications for 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol


CDK2/4 Inhibitor Lead Optimization and SAR Expansion

The conserved 6-(3-aminophenyl) motif provides a validated starting point for CDK2/4 inhibitor lead optimization. Based on the sub‑micromolar CDK2/E potency of the related quinazoline 51 (IC50 = 0.007 µM) and the co‑crystal structure in PDB 2B53 [1], researchers can functionalize the 7‑hydroxyl and 2‑isopropylamino positions to modulate selectivity, solubility, and metabolic stability while retaining the critical 3‑aminophenyl hinge‑binding interaction. The compound's commercial availability at >97% purity supports direct use in enzymatic assays, cellular proliferation studies, and co‑crystallization trials without additional purification .

Chemical Probe Development for Cell‑Cycle Dysfunction Studies

The predicted selectivity of 6‑(3‑aminophenyl)quinazolines for CDK2/4 over EGFR and other off‑target kinases (selectivity index >100‑fold) makes this scaffold suitable for developing chemical probes to dissect cell‑cycle regulation in cancer models [1]. Unlike 4‑anilinoquinazolines (e.g., gefitinib), which primarily inhibit EGFR and confound cell‑cycle studies, this compound class can be used to attribute phenotypes specifically to CDK inhibition, reducing experimental ambiguity in target‑deconvolution experiments.

Comparative Structural Biology and Crystallography of CDK Inhibitors

The 7‑hydroxyl group of the target compound offers a unique hydrogen‑bonding vector absent in the crystallized quinazoline 51 (PDB 2B53), which bears a 4‑tert‑butylamino substituent . Soaking or co‑crystallization of CDK2 with 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol can reveal how the 7‑OH interacts with the DFG motif or solvent‑exposed region, providing structural insights for designing type I½ or type II kinase inhibitors. The compound's high purity and solubility profile (clogP = 3.59) facilitate crystallization condition screening [1].

Procurement Risk Mitigation for Multi‑Stage Preclinical Programs

With ≥3 independent commercial suppliers offering >97% purity and standard QC documentation [1], 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol presents lower supply‑chain risk compared to single‑source 6‑naphthyl or 6,8‑bis(chlorophenyl) analogs. This multi‑vendor availability ensures continuity of supply during iterative SAR cycles, scale‑up for in vivo pharmacology, and eventual technology transfer, making it a strategically safer procurement choice for longitudinal preclinical programs.

Quote Request

Request a Quote for 6-(3-Aminophenyl)-2-(isopropylamino)quinazolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.